1-[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanamine
Overview
Description
“1-[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanamine” is a heterocyclic organic compound that contains a five-membered imidazole ring. It is also known as MEM. The compound is available in the form of a dihydrochloride salt .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H13N3O . The InChI code is 1S/C7H13N3O.2ClH/c1-11-3-2-10-6-9-5-7(10)4-8;;/h5-6H,2-4,8H2,1H3;2*1H .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 228.12 or 191.66 , depending on whether it’s in the form of a dihydrochloride salt or not.Scientific Research Applications
Synthesis and Characterization
One-Pot Synthesis of Imidazo-Pyrazines : Utilizing 1H-(imidazol-5-yl)-N-substituted methanamines, a one-pot synthesis of imidazopyrazine derivatives was achieved. This process is significant for its high yields and the suppression of competitive side products (Galli et al., 2019).
Novel Oxadiazole Derivatives from Benzimidazole : N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives have been synthesized, showcasing the versatility of imidazole derivatives in creating diverse compounds (Vishwanathan & Gurupadayya, 2014).
Characterization of Imidazole Derivatives : A study on 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine highlights the importance of spectroscopic characterization techniques like FT-IR, DSC, and NMR in understanding the properties of imidazole derivatives (Shimoga et al., 2018).
Biological and Chemical Applications
Antibacterial and Antifungal Activities : Schiff base 2-aminomethylbenzimidazole derivatives show significant antibacterial and antifungal properties. Such studies are crucial for developing new pharmaceutical agents (al-Hakimi et al., 2020).
Cytotoxic Effects in Cancer Cell Lines : (1-methyl-1H-imidazol-2-yl)-methanamine derivatives in Pt(II) complexes demonstrated cytotoxic effects on various cancer cell lines, indicating potential applications in cancer therapy (Ferri et al., 2013).
Synthesis of Nonacidic Antiinflammatory Agents : The synthesis of 3-(1-methylethyl)-2-(4-methoxyphenyl)-3H-naphth[1,2-d] [2-14C]imidazole, an anti-inflammatory and analgesic agent, showcases the medicinal potential of imidazole derivatives (Odasso & Toja, 1983).
Fluorescent Properties and Photoswitching : Triphenylamine-imidazole derivatives exhibit strong fluorescence and photoswitching capabilities. Such materials have applications in developing new fluorescent molecules for various industries (Kundu et al., 2019).
Colorimetric Chemosensors for Amines : Imidazole derivatives like IMD-1 show promising results as chemosensors for amines, changing color in response to different amine concentrations. This is crucial for environmental and industrial monitoring (Afandi et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
[3-(2-methoxyethyl)imidazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-11-3-2-10-6-9-5-7(10)4-8/h5-6H,2-4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCFCBFPWMFMFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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